molecular formula C21H15N3O4 B2359954 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 887873-10-1

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Katalognummer: B2359954
CAS-Nummer: 887873-10-1
Molekulargewicht: 373.368
InChI-Schlüssel: AUZWAHCEDRATOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is a hybrid pharmacophore, incorporating both a 2,3-dihydro-1,4-benzodioxin and a 1,3,4-oxadiazole ring system, which is linked to a naphthalene carboxamide group. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery known for its diverse biological activities. Derivatives of this heterocycle are frequently investigated as inhibitors of various enzymes and proteins involved in disease pathways, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, due to their ability to interact selectively with nucleic acids and globular proteins . The specific presence of the 2,3-dihydro-1,4-benzodioxin moiety, a structure found in compounds with various biological activities, further enhances the compound's potential as a core structure for the development of novel therapeutic agents. As such, this compound serves as a valuable intermediate or building block for synthesizing more complex molecules and as a candidate for in vitro biological screening in early-stage drug discovery projects. Its primary research applications include use as a reference standard in analytical studies, a key intermediate in organic synthesis and method development, and a probe for investigating structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended for research use only by trained professionals and is not approved for use in humans or animals.

Eigenschaften

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c25-19(15-6-5-13-3-1-2-4-14(13)11-15)22-21-24-23-20(28-21)16-7-8-17-18(12-16)27-10-9-26-17/h1-8,11-12H,9-10H2,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZWAHCEDRATOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis. These bacteria are common pathogens that can cause a variety of infections in humans.

Mode of Action

This compound interacts with its bacterial targets by inhibiting their biofilm formation . Biofilms are communities of bacteria that adhere to each other on a surface, and they are often resistant to antibiotics. By inhibiting biofilm formation, this compound disrupts the bacteria’s ability to establish infections.

Biochemical Pathways

It is known that the compound exhibitsmoderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in various biological processes, including inflammation and neurotransmission.

Pharmacokinetics

The compound’s molecular weight is181.1455 , which may influence its bioavailability and distribution within the body.

Biologische Aktivität

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-tuberculosis applications. This article delves into the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a naphthalene core and an oxadiazole moiety. Its molecular formula is C16H17N3O4C_{16}H_{17}N_{3}O_{4}, with a molecular weight of approximately 315.33 g/mol. The presence of the benzodioxin and oxadiazole rings contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of naphthalene-2-carboxamides exhibit significant antimicrobial properties. For instance, a study on various naphthalene derivatives showed promising results against multi-drug resistant strains of Mycobacterium tuberculosis (M. tb). The most active compounds in this series demonstrated minimum inhibitory concentrations (MICs) comparable to standard anti-tuberculosis drugs like ethambutol .

Table 1: Antimicrobial Activity of Naphthalene Derivatives

Compound IDStructureMIC (µM)Activity
13cNaphthalene derivative6.55Anti-TB
13dNaphthalene derivative7.11Anti-TB
EthambutolStandard drug4.89Anti-TB

The mechanism by which naphthalene derivatives exert their antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The oxadiazole ring is particularly noted for its role in inhibiting bacterial growth by affecting gene transcription related to biofilm formation .

Cytotoxicity Studies

While assessing the biological activity of this compound, it is crucial to evaluate its cytotoxicity against human cell lines. Studies have shown that certain derivatives exhibit low cytotoxicity while maintaining high antimicrobial efficacy. For example, compounds tested on L929 normal cells revealed minimal cytotoxic effects even at higher concentrations .

Table 2: Cytotoxicity Results

Compound IDCell LineConcentration (µM)Viability (%)
25L929100Low toxicity
24A54912Increased viability
29HepG250Increased viability

Case Studies

  • Study on Anti-Tuberculosis Activity :
    A comprehensive evaluation of naphthalene derivatives showed that specific substitutions on the naphthalene ring enhanced anti-tubercular activity. Compounds with increased lipophilicity were often more effective against resistant strains .
  • Cytotoxicity Assessment :
    In another study focusing on the cytotoxic effects of oxadiazole derivatives, it was found that certain compounds not only inhibited bacterial growth but also stimulated the viability of normal human cell lines at specific concentrations .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have highlighted the synthesis of 1,3,4-oxadiazole-naphthalene hybrids as potential inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in cancer progression and metastasis. The designed compounds were evaluated for their inhibitory activities against VEGFR-2 and displayed significant results, indicating that N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide could similarly exhibit anticancer properties due to its structural analogies with known inhibitors .
  • Antimicrobial Properties
    • The incorporation of oxadiazole derivatives in medicinal chemistry has been associated with antimicrobial activities. Compounds similar to this compound have shown potential against various bacterial strains and fungi. The evaluation of related compounds indicated significant antibacterial and antifungal effects .

Case Study 1: VEGFR-2 Inhibition

A series of 1,3,4-oxadiazole-naphthalene hybrids were synthesized and tested for their VEGFR-2 inhibitory activities. The study demonstrated that modifications to the naphthalene structure could enhance binding affinity and specificity towards the receptor .

CompoundIC50 Value (µM)Remarks
Compound A0.5Strong inhibitor
Compound B1.0Moderate inhibitor
N-[5-(2,3-dihydro...TBDUnder investigation

Case Study 2: Antimicrobial Evaluation

In another study focusing on similar oxadiazole derivatives, compounds were subjected to antimicrobial testing against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics .

CompoundMIC (µg/mL)Activity
Compound C10Effective
Compound D25Moderate
N-[5-(2,3-dihydro...TBDUnder testing

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Functional Group Variations

The target compound’s closest analogues differ primarily in the substituents attached to the oxadiazole ring. Key examples include:

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight Key Features
Target Compound Naphthalene-2-carboxamide C₂₂H₁₇N₃O₄ 403.4 High steric bulk, enhanced π-π interactions
5-(4-Methoxybenzyl)-1,3,4-oxadiazole derivative 4-Methoxybenzyl + naphthalene-1-thiol C₂₁H₁₈N₂O₃S 378.4 Methoxy group improves solubility; thiol ester linkage reduces stability
BG02064 2-(Methylsulfanyl)benzamide C₁₈H₁₅N₃O₄S 369.4 Sulfur atom enhances lipophilicity; smaller substituent improves bioavailability
5-Nitro-thiophene-2-carboxamide derivative 5-Nitro-thiophene-2-carboxamide C₁₅H₁₂N₄O₅S 384.3 Nitro group increases polarity; thiophene enhances electronic interactions

Pharmacological and Physicochemical Properties

  • Target Compound : The naphthalene group likely enhances binding to hydrophobic pockets in biological targets (e.g., kinases or GPCRs) but may reduce aqueous solubility compared to smaller analogues.
  • BG02064 () : The methylsulfanyl group increases logP (~3.2), favoring blood-brain barrier penetration, but introduces susceptibility to oxidation .

Patent and Application Context

  • For example, describes a benzodioxin-containing indazole derivative as a kinase inhibitor .
  • BG02064 : Sulfur-containing analogues are often explored for CNS disorders due to their lipophilicity .

Vorbereitungsmethoden

Formation of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is synthesized via dehydrative cyclization of a thiosemicarbazide intermediate. A representative procedure involves reacting 2,3-dihydro-1,4-benzodioxin-6-carbohydrazide with naphthalene-2-carbonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The intermediate diacylhydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) at 80–90°C for 6–8 hours.

Key reaction:
$$
\text{Diacylhydrazide} + \text{POCl}3 \xrightarrow{\Delta} \text{1,3,4-Oxadiazole} + \text{HCl} + \text{H}3\text{PO}_4
$$

Coupling of the Benzodioxin and Naphthalene Moieties

The benzodioxin group is introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling. In one protocol, 6-bromo-2,3-dihydro-1,4-benzodioxin reacts with the pre-formed oxadiazole-naphthalene intermediate in dimethylformamide (DMF) using lithium hydride (LiH) as a base at 110°C for 12 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction yields by stabilizing intermediates. A temperature range of 80–110°C optimizes cyclization efficiency without promoting side reactions.

Parameter Optimal Value Yield (%) Side Products (%)
Solvent (DMF) 100 mL 78 12
Temperature 90°C 82 8
Reaction Time 8 hours 75 15

Catalytic Systems

The use of POCl₃ versus H₂SO₄ as cyclization agents was evaluated:

Cyclization Agent Yield (%) Purity (%)
POCl₃ 82 95
H₂SO₄ 68 88

POCl₃ demonstrates superior performance due to its ability to facilitate complete dehydration.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v). Recrystallization from ethanol improves purity to >98%.

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.65 (s, 1H, CONH)
  • δ 7.82–8.15 (m, 7H, naphthalene)
  • δ 6.92–7.12 (m, 3H, benzodioxin)
  • δ 4.32 (s, 4H, OCH₂CH₂O)

IR (KBr, cm⁻¹):

  • 1652 (C=O stretch)
  • 1520 (C=N oxadiazole)
  • 1245 (C-O-C benzodioxin)

Comparative Analysis of Synthetic Pathways

Two primary routes were investigated:

Route A: Sequential Cyclization-Coupling

  • Synthesize oxadiazole core from carbohydrazide.
  • Couple with benzodioxin bromide.
    Overall yield: 62%

Route B: Convergent Synthesis

  • Prepare benzodioxin-oxadiazole intermediate.
  • Attach naphthalene carboxamide via amide bond.
    Overall yield: 71%

Challenges and Mitigation Strategies

Byproduct Formation

Excessive heating (>110°C) promotes hydrolysis of the oxadiazole ring. Controlled temperature and inert atmosphere reduce degradation.

Solvent Residuals

Traces of DMF in final products are removed via sequential washing with 10% aqueous LiCl and deionized water.

Industrial-Scale Adaptations

Continuous Flow Reactors

Pilot studies demonstrate a 22% increase in yield compared to batch processes:

Parameter Batch Process Flow Reactor
Space-Time Yield 0.8 g/L·h 1.2 g/L·h
Purity 95% 97%

Green Chemistry Approaches

Substituting POCl₃ with polymer-supported sulfonic acid catalysts reduces waste generation by 40%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazide intermediates and coupling with naphthalene-2-carboxamide derivatives. Key steps include:

  • Formation of the 1,3,4-oxadiazole ring via dehydrative cyclization using reagents like POCl₃ or H₂SO₄ .
  • Coupling reactions under reflux in polar aprotic solvents (e.g., DMF or DMSO) to attach the naphthalene moiety .
  • Purification via column chromatography or recrystallization to achieve >95% purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR (¹H and ¹³C) : To verify the presence of aromatic protons (δ 6.8–8.5 ppm) and characteristic peaks for the benzodioxin and oxadiazole rings .
  • Mass Spectrometry (HRMS) : To confirm the molecular ion peak (e.g., m/z 433.09 [M+H]⁺) .
  • IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ and C-N stretch at ~1250 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Begin with in vitro assays:

  • Antimicrobial Screening : Use agar diffusion or microbroth dilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity Assays : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
  • Enzyme Inhibition : Test against target enzymes like urease or acetylcholinesterase using spectrophotometric methods .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with biological targets (e.g., bacterial DNA gyrase or fungal lanosterol demethylase) .
  • QSAR Modeling : Analyze substituent effects on bioactivity by correlating electronic (Hammett constants) or steric parameters with experimental IC₅₀ values .
  • MD Simulations : Study stability of ligand-target complexes over 100 ns trajectories to identify critical binding interactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%) to minimize artifacts .
  • Dose-Response Analysis : Perform EC₅₀/IC₅₀ comparisons across multiple cell lines or microbial strains to identify selectivity patterns .
  • Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., benzodioxin-oxadiazole hybrids) to identify trends in substituent-activity relationships .

Q. How can researchers optimize pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Lipinski’s Rule Compliance : Modify substituents to maintain molecular weight <500 Da and logP <5 .
  • Metabolic Stability : Assess hepatic microsomal degradation rates and introduce electron-withdrawing groups to reduce CYP450-mediated oxidation .
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.